molecular formula C14H20N2O2 B104068 6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline CAS No. 164148-92-9

6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline

Katalognummer: B104068
CAS-Nummer: 164148-92-9
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: OLOIFCYZWOTWRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline is a synthetic organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1h)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve:

    Starting Materials: Precursors such as tert-butyl 3,4-dihydroisoquinoline-2-carboxylate and an amine source.

    Reaction Conditions: Use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the cyclization and amination reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives using oxidizing agents.

    Reduction: Reduction of the amino group to form secondary or tertiary amines.

    Substitution: Nucleophilic or electrophilic substitution reactions at the amino or carboxylate groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-isoquinolines, while reduction may produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 CXCR4 Antagonists

One of the prominent applications of 6-amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline derivatives is in the development of CXCR4 antagonists. CXCR4 is a chemokine receptor implicated in various diseases, including HIV infection and cancer metastasis. Research has shown that tetrahydroisoquinoline-based compounds can effectively inhibit the CXCR4 receptor, demonstrating potent activity against HIV-1 by blocking its attachment to host cells .

A notable study identified a series of tetrahydroisoquinoline analogues that exhibited IC50 values ranging from 3 to 650 nM in inhibiting CXCR4 function. Among these, one compound was highlighted as a lead candidate due to its favorable pharmacokinetic profile and low metabolic liability .

1.2 Anticancer Activity

The compound has also been explored for its anticancer properties. Tetrahydroisoquinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, certain derivatives have been reported to inhibit tumor growth in preclinical models by targeting specific molecular pathways associated with cancer progression .

Synthesis of Chiral Compounds

2.1 Enantiomeric Purity

The synthesis of optically pure tetrahydroisoquinoline carboxylic acids is another significant application of this compound. A recent study employed a chemoenzymatic approach using D-amino acid oxidase to achieve high enantiomeric excess (up to >99%) in the production of (S)-1,2,3,4-tetrahydroisoquinoline carboxylic acids . This method not only enhances the efficiency of synthesis but also provides access to valuable chiral building blocks for pharmaceuticals.

Drug Development and Formulation

3.1 Bioavailability Studies

Research into the bioavailability of this compound has indicated promising results regarding its oral bioavailability. In vivo studies demonstrated that certain derivatives exhibited good absorption and distribution profiles when administered orally or intravenously . This characteristic is crucial for drug formulation as it impacts the efficacy and dosing regimens.

Safety and Toxicity Profile

Understanding the safety profile of this compound is vital for its application in medicinal chemistry. Toxicological assessments have indicated that while the compound possesses therapeutic potential, it also requires careful handling due to its classification as a toxic solid . Safety data sheets highlight necessary precautions when working with this compound to mitigate risks associated with exposure.

Comparative Data Table

Application Description Reference
CXCR4 Antagonist DevelopmentPotent inhibitors for HIV treatment; IC50 values between 3–650 nM
Anticancer ActivityInduces apoptosis in cancer cells; targets survival signaling pathways
Chiral Compound SynthesisHigh enantiomeric excess (>99%) using chemoenzymatic methods
Bioavailability StudiesGood oral bioavailability observed in animal models
Safety ProfileClassified as toxic; requires safety precautions during handling

Wirkmechanismus

The mechanism of action of tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1h)-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tert-butyl 3,4-dihydroisoquinoline-2-carboxylate
  • 6-amino-3,4-dihydroisoquinoline-2(1h)-carboxylate

Uniqueness

6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline is unique due to the presence of both tert-butyl and amino groups, which may confer specific chemical properties and reactivity. This uniqueness can make it a valuable intermediate in organic synthesis and a potential candidate for drug development.

For detailed and specific information, consulting scientific literature and databases is recommended.

Biologische Aktivität

6-Amino-2-n-Boc-1,2,3,4-tetrahydro-isoquinoline (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a tetrahydroisoquinoline scaffold with an amino group and a tert-butoxycarbonyl (Boc) protective group. This unique structure contributes to its reactivity and biological activity. The presence of the Boc group enhances its stability and solubility, making it suitable for various biochemical applications.

  • Enzyme Interactions : This compound has been shown to interact with several enzymes, particularly monoamine oxidase (MAO). Inhibition of MAO can lead to increased levels of monoamines in the brain, which may have implications for treating neurological disorders .
  • Cellular Effects : Research indicates that 6-amino-2-n-Boc-THIQ can modulate cell signaling pathways and gene expression. It influences cellular processes such as proliferation and apoptosis by activating or inhibiting specific pathways.
  • Metabolic Pathways : The compound participates in various metabolic pathways, affecting the breakdown of monoamines and other biomolecules. Its interactions with enzymes can alter metabolic fluxes within cells.

The mechanism by which 6-amino-2-n-Boc-THIQ exerts its biological effects involves binding to specific molecular targets:

  • Inhibition of MAO : By inhibiting MAO activity, the compound increases monoamine levels, which can improve mood and cognitive function.
  • Antiviral Activity : Recent studies have demonstrated that derivatives of this compound exhibit antiviral properties against SARS-CoV-2. For instance, a related compound showed an EC50 of 3.15 μM against SARS-CoV-2 in Vero E6 cells, indicating significant antiviral potential .

Antiviral Properties

Recent investigations into the antiviral efficacy of THIQ derivatives have highlighted their potential against viral infections:

CompoundEC50 (μM)Selective Index
Trans-13.15>63.49
Trans-22.78>71.94

These findings suggest that compounds based on the tetrahydroisoquinoline structure could serve as starting points for developing new antiviral agents .

Anticancer Activity

Studies have also explored the anticancer properties of THIQ derivatives:

CompoundIC50 (μM)Target
GM-3-180.9 - 10.7KRas inhibition
GM-3-1211.72Anti-angiogenesis

These compounds demonstrated moderate to high activity against various colorectal cancer cell lines, indicating their potential as therapeutic agents in cancer treatment .

Case Studies

  • Neuroprotective Effects : In animal models, low doses of 6-amino-2-n-Boc-THIQ were shown to enhance cognitive function and provide neuroprotection. This suggests potential applications in treating neurodegenerative diseases.
  • Anti-Angiogenesis : The antiangiogenic activity of THIQ derivatives was evaluated through in vitro assays demonstrating significant inhibition of angiogenesis at concentrations as low as 10 μM .

Eigenschaften

IUPAC Name

tert-butyl 6-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-7-6-10-8-12(15)5-4-11(10)9-16/h4-5,8H,6-7,9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOIFCYZWOTWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373344
Record name tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164148-92-9
Record name tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

59 g (0.16 mol) of 7-bromo-6-nitro-3,4-dihydro-1H-isoquinolin-2-carboxylic acid tert-butyl ester, 10 g of 5% palladium on calcium carbonate and 49 g of ammonium acetate in 1 liter of acetic acid was hydrogenated on a Parr shaker for 5 hrs. The reaction was filtered through CELITE®concentrated, basified to pH 12 with 4N sodium hydroxide and extracted with methylene chloride. The organic layer was washed with water, brine, dried over magnesium sulfate and concentrated to yield 40 g of an oil.
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

The 6-nitro-3,4-dihydro-1H-isoquinoline2-carboxylic acid tert-butyl ester (82 mg, 0.29 mmol) in THF (2 mL) was hydrogenated with 5% Pt-C (50% water wet, 10 mg) at 50 psi for 5 hrs. The catalyst was filtered off, the solvent was removed under vacuum and the residue chromatographed on silica with ethyl acetate/hexanes to give 42 mg (57%) of the title product.
Quantity
82 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mg
Type
catalyst
Reaction Step One
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline
Reactant of Route 2
Reactant of Route 2
6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline
Reactant of Route 3
Reactant of Route 3
6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline
Reactant of Route 4
6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline
Reactant of Route 5
Reactant of Route 5
6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline
Reactant of Route 6
Reactant of Route 6
6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.